4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride
Description
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride is a piperidine derivative featuring a substituted phenyl ring at the 4-position of the piperidine scaffold. The phenyl group bears a methoxy (-OCH₃) substituent at position 2 and a trifluoromethyl (-CF₃) group at position 2. This compound is structurally optimized for interactions with biological targets, particularly in the central nervous system (CNS), due to the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, which modulate lipophilicity and binding affinity .
Properties
Molecular Formula |
C13H17ClF3NO |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c1-18-12-8-10(13(14,15)16)2-3-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H |
InChI Key |
KOPWCFAUQYYGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride typically involves the following steps:
Formation of the Phenyl Ring Substituents: The trifluoromethyl group is introduced to the phenyl ring through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy group is added to the phenyl ring via a nucleophilic substitution reaction, using methanol and a suitable base.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine precursor.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylpiperidine derivatives, which can have different pharmacological or chemical properties .
Scientific Research Applications
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects . The methoxy group can also play a role in modulating the compound’s activity by affecting its electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Piperidine Derivatives
*SSRI: Selective Serotonin Reuptake Inhibitor
Key Observations :
- Positional Effects : The target compound and compound 22 share identical substituents but differ in the piperidine substitution position (4- vs. 3-phenylpiperidine). This positional shift may alter steric interactions with serotonin transporters, impacting potency .
- Dimethoxy Analogs : Compound 11 (2,5-dimethoxy) exhibits enhanced SSRI activity (IC₅₀ = 8 nM vs. 12 nM for compound 22), suggesting that additional methoxy groups improve target engagement .
- Linker Variations: Compounds with benzyl (e.g., 4-(4-CF₃-benzyl)piperidine HCl) or phenoxy linkers diverge in therapeutic applications, such as RBP4 antagonism vs. SSRI activity .
Pharmacological Activity
- SSRI Activity: The trifluoromethyl group enhances metabolic stability and binding affinity to serotonin transporters. Compound 22 demonstrates nanomolar potency (IC₅₀ = 12 nM), while the dimethoxy analog (compound 11) achieves IC₅₀ = 8 nM, highlighting the role of substituent bulk in activity .
- RBP4 Antagonism: 4-(4-CF₃-benzyl)piperidine HCl is part of a class of RBP4 antagonists used in metabolic disorder research. The benzyl linker may facilitate hydrophobic interactions with RBP4’s retinol-binding pocket .
Physicochemical Properties
Table 2: Physicochemical Comparison
*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).
Biological Activity
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15ClF3N
- Molecular Weight : 261.7 g/mol
- CAS Number : 1004618-85-2
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific receptors or enzymes, influencing various biochemical pathways. The trifluoromethyl group and methoxy substituent may enhance lipophilicity, facilitating membrane permeability and receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that piperidine derivatives can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications on the piperidine ring can enhance antibacterial potency .
- Neuropharmacological Effects : Compounds with similar structures have shown potential in treating neurological disorders. For instance, analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer’s .
- Anti-inflammatory Properties : Some studies suggest that piperidine derivatives may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of piperidine derivatives demonstrated that certain modifications could significantly enhance activity against Mycobacterium tuberculosis. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.3 µM against this pathogen, indicating promising antibacterial potential .
Case Study 2: Neuropharmacological Studies
Research into compounds with similar structures has shown that they can inhibit AChE activity with IC50 values ranging from 5.4 µM to 10.4 µM. These findings suggest potential applications in treating Alzheimer's disease .
Comparative Analysis of Similar Compounds
The following table compares the biological activities of this compound with related piperidine derivatives:
| Compound Name | MIC (µM) | AChE Inhibition IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 6.3 | N/A | Potential antibacterial agent |
| Piperidine Derivative A | 5.0 | 5.4 | Strong AChE inhibitor |
| Piperidine Derivative B | N/A | 10.0 | Moderate AChE inhibition |
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature : Exothermic reactions (e.g., nitration or sulfonation) may require cooling to prevent side reactions .
- Solvent Choice : Polar aprotic solvents like dichloromethane improve solubility of intermediates, while ethanol facilitates recrystallization .
- Purification : Column chromatography or recrystallization is critical for removing unreacted trifluoromethylphenyl precursors .
Q. Example Reaction Conditions Table
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Trifluoromethylation | Dichloromethane | 0–25 | CF₃SO₂Na, CuI | |
| Piperidine Ring Closure | Ethanol | Reflux (78) | HCl (gas) |
Q. How can researchers characterize the structural integrity of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the piperidine ring and aromatic moieties. For example, the methoxy group (~δ 3.8 ppm) and trifluoromethylphenyl protons (~δ 7.2–7.6 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding between the piperidine nitrogen and chloride counterion .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ = 334.1 g/mol) .
Q. What experimental protocols ensure stability during storage and handling of this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the trifluoromethyl group .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the methoxyphenyl group .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor changes via TLC or HPLC .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride with biological targets?
Methodological Answer:
- Docking Simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., cytochrome P450) by aligning the trifluoromethyl group in hydrophobic pockets .
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) predicts electron-deficient regions prone to nucleophilic attack, such as the piperidine nitrogen .
- MD Simulations : Assess binding stability with membrane receptors (e.g., GPCRs) over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?
Methodological Answer:
- Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., kinase inhibition) to identify outliers .
- Dose-Response Curves : Test activity at multiple concentrations (1 nM–100 µM) to rule out assay-specific artifacts .
- Structural Analog Comparison : Replace the methoxy group with ethoxy or hydroxy groups to isolate pharmacological contributions .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (measured via shake-flask method) .
- Metabolic Stability : In vitro liver microsome assays (human/rat) show reduced CYP3A4-mediated oxidation due to electron-withdrawing CF₃ .
- Plasma Protein Binding : >90% binding observed via equilibrium dialysis, attributed to hydrophobic interactions .
Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?
Methodological Answer:
- Primary Neuronal Cultures : Assess neurotoxicity (LD₅₀) and glutamate receptor modulation via calcium imaging .
- SH-SY5Y Cells : Differentiate into dopaminergic neurons to study Parkinson’s disease targets (e.g., α-synuclein aggregation) .
- Patch-Clamp Electrophysiology : Measure ion channel (e.g., Nav1.7) inhibition in HEK293 cells .
Q. How can regioselectivity challenges during functionalization of the piperidine ring be addressed?
Methodological Answer:
- Protecting Groups : Use Boc or Fmoc groups to block the piperidine nitrogen during electrophilic substitutions .
- Directed C–H Activation : Pd-catalyzed borylation at the 4-position of piperidine improves yield in cross-coupling reactions .
- Solvent Effects : DMF enhances para-selectivity in aromatic substitutions due to polar transition-state stabilization .
Q. What analytical techniques quantify trace impurities in bulk samples of this compound?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies optimize this compound’s binding affinity for serotonin receptors?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., methyl, chloro) at the 2-position of the phenyl ring to probe steric effects .
- Radioligand Binding Assays : Compare Ki values for 5-HT₂A/5-HT₇ receptors using [³H]LSD or [³H]5-CT .
- Co-crystallization : Resolve X-ray structures with receptor mutants to identify critical hydrogen bonds (e.g., piperidine N–H with Asp155) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
